N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
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Overview
Description
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and methoxyethyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{1-(2-methoxyethyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide
- N,N-diethyl-2-methoxy-N-methylethan-1-aminium bis[(trifluoromethyl)sulfonyl]amide
Uniqueness
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications .
Biological Activity
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential biological activities stemming from its unique structural features. This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, along with various functional groups that suggest diverse applications in medicinal chemistry. This article will explore its biological activity, supported by relevant data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C20H28N2O4S
- Molecular Weight : 392.5 g/mol
- Key Structural Features :
- Pyrrole ring
- Butanamide chain
- Methoxyethyl group
- Sulfonyl group attached to a 4-methylphenyl moiety
These structural elements are critical in determining the compound's interactions with biological targets and its subsequent pharmacological effects.
Table 1: Structural Features and Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methylbenzenesulfonamide | Contains a sulfonamide group | Antibacterial |
1-(4-Methylphenyl)-2-pyrrolidinone | Pyrrole-like structure | Analgesic |
N-(2-Methoxyethyl)-N'-methylurea | Urea derivative | Antitumor activity |
The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to simpler analogs.
Antitumor Activity
Research indicates that similar compounds exhibit significant antitumor properties. For instance, studies on pyrrole derivatives have shown that they can suppress cell growth and enhance glucose uptake in cancer cells, leading to increased adenosine triphosphate (ATP) levels, which is critical for cell metabolism and energy production .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to inhibit the growth of various cancer cell lines.
- Modulation of metabolic pathways : Enhanced glucose uptake and ATP production indicate a potential role in altering metabolic pathways in tumor cells.
Study on Monoclonal Antibody Production
A study evaluated the effects of related pyrrole compounds on the production of monoclonal antibodies (mAbs) in cell cultures. The results demonstrated that certain pyrrole derivatives could increase mAb production while maintaining cell viability. Specifically, the compound increased productivity metrics by enhancing glucose uptake and ATP levels without compromising cell health .
Screening for Anticancer Activity
Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates, including those structurally related to this compound, indicating potential for further development as anticancer agents .
Summary of Findings
The biological activity of this compound suggests it may possess significant therapeutic potential. Its unique structure allows it to interact with various biological targets effectively.
Properties
Molecular Formula |
C21H30N2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-14-8-10-17(11-9-14)28(25,26)18-15(2)16(3)23(12-13-27-7)19(18)22-20(24)21(4,5)6/h8-11H,12-13H2,1-7H3,(H,22,24) |
InChI Key |
ONDKSOLVFBLYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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